molecular formula C17H9BrFN3OS B11602843 2-(4-Bromophenyl)-5-(3-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606955-53-7

2-(4-Bromophenyl)-5-(3-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11602843
CAS No.: 606955-53-7
M. Wt: 402.2 g/mol
InChI Key: GZMXABBWSFBLFU-NTEUORMPSA-N
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Description

(5Z)-2-(4-bromophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles This compound is characterized by the presence of a bromophenyl group, a fluorobenzylidene group, and a thiazolo-triazole core

Preparation Methods

The synthesis of (5Z)-2-(4-bromophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the bromophenyl and fluorobenzylidene groups. Common reagents used in these reactions include bromine, fluorobenzaldehyde, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

(5Z)-2-(4-bromophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

    Addition: The fluorobenzylidene group can participate in addition reactions with electrophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(5Z)-2-(4-bromophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-bromophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Properties

CAS No.

606955-53-7

Molecular Formula

C17H9BrFN3OS

Molecular Weight

402.2 g/mol

IUPAC Name

(5E)-2-(4-bromophenyl)-5-[(3-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C17H9BrFN3OS/c18-12-6-4-11(5-7-12)15-20-17-22(21-15)16(23)14(24-17)9-10-2-1-3-13(19)8-10/h1-9H/b14-9+

InChI Key

GZMXABBWSFBLFU-NTEUORMPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2

Origin of Product

United States

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